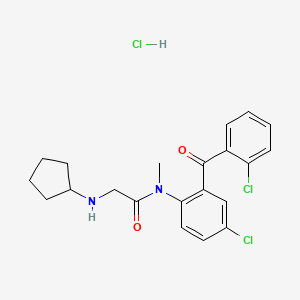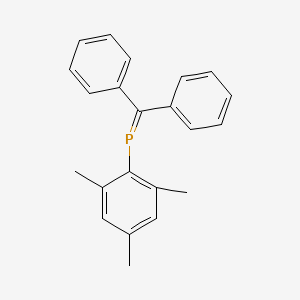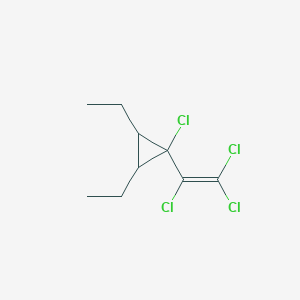
1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H20ClN. It is known for its unique structure, which includes a pyrrolidine ring and a chlorophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride typically involves the reaction of m-chlorophenylbutylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-(p-Chlorophenyl)butyl)pyrrolidine hydrochloride
- 1-(1-(o-Chlorophenyl)butyl)pyrrolidine hydrochloride
- 1-(1-(m-Fluorophenyl)butyl)pyrrolidine hydrochloride
Uniqueness
1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is unique due to the presence of the m-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
74039-41-1 |
|---|---|
Fórmula molecular |
C14H21Cl2N |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
1-[1-(3-chlorophenyl)butyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-6-14(16-9-3-4-10-16)12-7-5-8-13(15)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |
Clave InChI |
MCMVNZDCZXHWAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)Cl)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
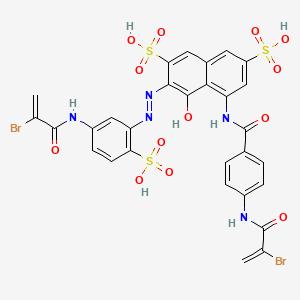



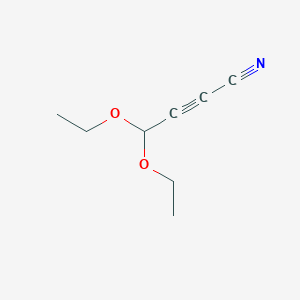
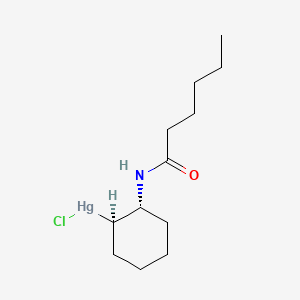
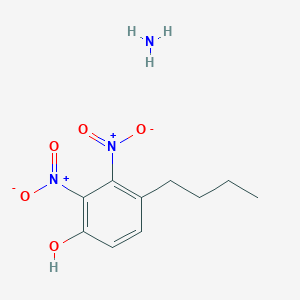
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
